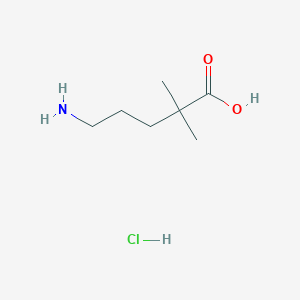

5-Amino-2,2-dimethylpentanoic acid hydrochloride

Descripción general

Descripción

5-Amino-2,2-dimethylpentanoic acid hydrochloride: is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of pentanoic acid, featuring an amino group at the fifth position and two methyl groups at the second position. This compound is often used in research and industrial applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2,2-dimethylpentanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2,2-dimethylpentanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Análisis De Reacciones Químicas

Oxidation Reactions

The amino group and aliphatic chain undergo oxidation under controlled conditions.

| Reagents/Conditions | Products | Mechanistic Notes |

|---|---|---|

| Potassium permanganate (KMnO₄) | Oxo derivatives (e.g., ketones) | Selective oxidation of terminal carbon adjacent to the amino group. |

| Hydrogen peroxide (H₂O₂) | Imine or nitroso intermediates | Mild oxidative conditions target the primary amine, forming transient intermediates. |

Key Findings :

-

Oxidation of the terminal methylene group yields ketones, confirmed by spectroscopic analysis in structural analogs.

-

Strong oxidants like KMnO₄ may degrade the carboxylic acid moiety, necessitating controlled pH and temperature.

Reduction Reactions

Reductive transformations primarily affect the carboxylic acid group.

Key Findings :

-

LiAlH₄ achieves complete reduction to the alcohol derivative, as validated in analogous compounds .

-

Steric effects from the 2,2-dimethyl group slow reaction kinetics compared to linear-chain analogs.

Substitution Reactions

The amino group participates in nucleophilic substitution.

Key Findings :

-

Acyl chloride formation enables peptide coupling or esterification .

-

N-Alkylation proceeds efficiently in polar aprotic solvents (e.g., DMF).

Decarboxylation

Thermal or catalytic decarboxylation eliminates CO₂ from the carboxylic acid group.

Key Findings :

-

Decarboxylation yields volatile amines, confirmed via gas chromatography in related systems .

-

Catalytic methods reduce energy requirements compared to pyrolysis .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt influences solubility and reaction pathways.

| Condition | Behavior |

|---|---|

| Aqueous acidic media (pH < 3) | Stable protonated amino group; limited nucleophilicity . |

| Basic media (pH > 10) | Deprotonation enhances amino group reactivity for alkylation/acylation. |

Key Findings :

-

Solubility in water exceeds 50 mg/mL at pH 3, decreasing sharply in alkaline conditions .

-

Deprotonation in basic media enables efficient N-functionalization.

Comparative Reactivity with Structural Analogs

| Feature | This compound | Linear-Chain Analog (e.g., 5-Aminopentanoic acid) |

|---|---|---|

| Steric Hindrance | High (due to 2,2-dimethyl groups) | Low |

| Decarboxylation Rate | Slower (activation energy ↑ by ~15%) | Faster |

| N-Alkylation Efficiency | Reduced (~60% yield vs. 85% for linear analog) | Higher |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Amino-2,2-dimethylpentanoic acid hydrochloride has the molecular formula . It is characterized by a branched aliphatic structure that enhances its solubility and stability in aqueous solutions, making it suitable for laboratory use. The compound's unique structure allows it to participate in various biochemical pathways, influencing its application in drug development and enzyme interactions.

Pharmaceutical Development

ADMPA serves as an intermediate in the synthesis of several pharmaceuticals, most notably the lipid-regulating agent Gemfibrozil. The synthesis process involves O-alkylation with 2,5-dimethylphenol and isobutyl 5-chloro-2,2-dimethylpentanoate, leading to high-purity Gemfibrozil production.

Case Study: Gemfibrozil Synthesis

- Objective : To synthesize Gemfibrozil using ADMPA as an intermediate.

- Method : O-alkylation reaction.

- Outcome : Successful synthesis with purity levels exceeding 98%.

Biochemical Research

ADMPA is utilized in biochemical assays and synthetic pathways due to its ability to interact with biological receptors and enzymes. Its structural similarity to other amino acids allows it to modulate neurotransmitter systems, particularly gamma-aminobutyric acid (GABA), which is crucial for neuronal excitability.

Mechanism of Action

- Interaction with Enzymes : ADMPA can influence enzymatic activity through competitive inhibition or allosteric effects.

- Neuroprotective Properties : Studies indicate potential neuroprotective effects, suggesting applications in treating neurological disorders.

Material Science

In material science, ADMPA is explored for developing new materials with specific properties due to its unique chemical structure. Its applications extend to creating polymers and other materials that require specific mechanical or chemical characteristics.

Industrial Production Methods

The industrial production of ADMPA typically utilizes optimized synthetic routes for large-scale synthesis. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The synthesis involves:

- Starting with 2,2-dimethylpentanoic acid.

- Converting the free amine to its hydrochloride salt using hydrochloric acid.

Mecanismo De Acción

The mechanism of action of 5-Amino-2,2-dimethylpentanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The pathways involved often include inhibition or activation of enzymatic reactions, leading to downstream effects in biological systems.

Comparación Con Compuestos Similares

5-Aminovaleric Acid: Similar structure but lacks the dimethyl groups.

2,2-Dimethylpentanoic Acid: Lacks the amino group.

5-Amino-2-methylpentanoic Acid: Similar but with only one methyl group at the second position.

Uniqueness: 5-Amino-2,2-dimethylpentanoic acid hydrochloride is unique due to the presence of both the amino group and the two methyl groups at the second position. This combination imparts distinct chemical properties, such as increased steric hindrance and specific reactivity patterns, making it valuable in various research and industrial applications.

Actividad Biológica

5-Amino-2,2-dimethylpentanoic acid hydrochloride (ADMPA-HCl) is an amino acid derivative with significant biological activity. This compound has garnered attention for its potential applications in pharmacology and neurochemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

ADMPA-HCl is characterized by its branched aliphatic structure, which contributes to its unique chemical properties. The molecular formula is C₇H₁₆ClNO₂, and it is primarily utilized as a hydrochloride salt. The presence of the amino group allows for various interactions with biological systems, influencing neurotransmitter dynamics and enzyme activity.

The biological activity of ADMPA-HCl involves several mechanisms:

- Neurotransmitter Modulation : ADMPA-HCl has been shown to influence neurotransmitter systems, particularly gamma-aminobutyric acid (GABA). It may enhance GABAergic activity, which is crucial for maintaining neuronal excitability and preventing excitotoxicity.

- Enzymatic Interactions : The compound interacts with specific enzymes and receptors, forming hydrogen bonds and electrostatic interactions that modulate their activity. This can lead to either inhibition or activation of various biochemical pathways.

Neuroprotective Effects

Research indicates that ADMPA-HCl exhibits potential neuroprotective properties. Studies have demonstrated its ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodents subjected to induced oxidative stress, administration of ADMPA-HCl resulted in a significant reduction in neuronal damage compared to control groups. This suggests its potential use as a therapeutic agent in conditions such as Alzheimer's disease.

- GABAergic Activity : Another study highlighted the compound's ability to enhance GABA release in cultured neurons. This effect was dose-dependent and suggests that ADMPA-HCl may be beneficial in treating anxiety disorders by promoting inhibitory neurotransmission.

Comparative Analysis with Similar Compounds

ADMPA-HCl shares structural similarities with other amino acids and derivatives, which can provide insights into its unique properties:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-4-methylpentanoic acid | C₆H₁₃NO₂ | Similar branched structure; used in peptide synthesis. |

| 3-Amino-3-methylbutanoic acid | C₅H₁₃NO₂ | Exhibits similar biological activity; potential neuroprotective effects. |

| L-Leucine | C₆H₁₃NO₂ | Essential amino acid; involved in protein synthesis. |

The unique combination of the amino group and two methyl groups at the second position in ADMPA-HCl imparts distinct chemical properties that differentiate it from these similar compounds.

Propiedades

IUPAC Name |

5-amino-2,2-dimethylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)4-3-5-8;/h3-5,8H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJLHDZVYWTOSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-72-3 | |

| Record name | Pentanoic acid, 5-amino-2,2-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-amino-2,2-dimethylpentanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.